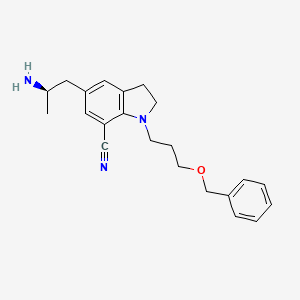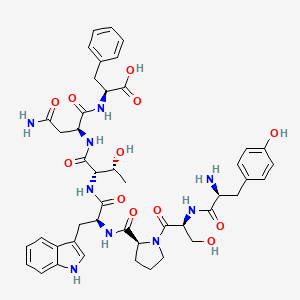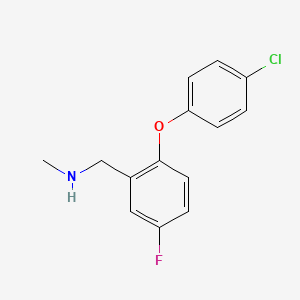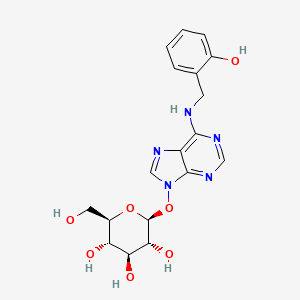
Tfllr-NH2
Übersicht
Beschreibung
TFLLR-NH2 is a peptide derived from the protease-activated receptor-1 (PAR1) that acts as a selective agonist for PAR1. This compound is known for its ability to stimulate PAR1-mediated plasma extravasation in vivo . It has a molecular weight of 647.82 and a chemical formula of C31H53N9O6 .
Wissenschaftliche Forschungsanwendungen
TFLLR-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und Assays für die PAR1-bezogene Forschung eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv PAR1 aktiviert. Nach der Bindung an PAR1 induziert es eine Konformationsänderung, die intrazelluläre Signalwege auslöst. Diese Aktivierung führt zu verschiedenen zellulären Reaktionen, darunter Veränderungen der Calciumionenkonzentration und die Freisetzung von Entzündungsmediatoren . Das primäre molekulare Ziel von this compound ist PAR1, und die beteiligten Signalwege umfassen den G-Protein-gekoppelten Rezeptor-Signalweg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TFLLR-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TFLLR-NH2 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen
Die Synthese von this compound beinhaltet Reagenzien wie geschützte Aminosäuren, Kupplungsmittel (z. B. HBTU, DIC) und Entschützungsmittel (z. B. TFA). Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Peptidbindungen zu erhalten .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist das Peptid selbst. Nebenprodukte können verkürzte Peptide oder Peptide mit unvollständiger Entschützung sein .
Wirkmechanismus
TFLLR-NH2 exerts its effects by selectively activating PAR1. Upon binding to PAR1, it induces a conformational change that triggers intracellular signaling pathways. This activation leads to various cellular responses, including changes in calcium ion concentration and the release of inflammatory mediators . The primary molecular target of this compound is PAR1, and the pathways involved include the G-protein coupled receptor signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SFLLRN-NH2: Ein weiterer PAR1-Agonist mit einer leicht unterschiedlichen Aminosäuresequenz.
TF-NH2: Eine verkürzte Version von TFLLR-NH2, die die PAR1-Agonistenaktivität beibehält.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die eine hohe Selektivität und Potenz für PAR1 verleiht. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von PAR1-vermittelten Prozessen und die Entwicklung von PAR1-gerichteten Therapien .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAMCEKSRDPIPX-GFGQVAFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of TFLLR-NH2?
A1: this compound acts as a potent and selective agonist for PAR1, a G protein-coupled receptor involved in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound activate PAR1?
A2: this compound mimics the tethered ligand sequence of PAR1, binding to and activating the receptor. This binding leads to a conformational change, initiating downstream signaling cascades. [, ]
Q3: Which signaling pathways are activated downstream of PAR1 upon this compound binding?
A3: this compound binding to PAR1 triggers a cascade of signaling events, primarily through G protein-dependent pathways. These pathways include the activation of phospholipase C (PLC), Rho GTPases (such as RhoA and Rac1), mitogen-activated protein kinases (MAPKs), and intracellular calcium mobilization. [, , , , , , , , , ]
Q4: What are the physiological consequences of PAR1 activation by this compound?
A4: this compound-mediated PAR1 activation elicits a range of physiological responses depending on the cell type and context. These responses include:
- Smooth Muscle Contraction: In vascular and gastrointestinal smooth muscle, this compound induces contraction. [, , , , , , , , , ]
- Cellular Proliferation and Growth: In certain cell types, such as fibroblasts and cancer cells, this compound can stimulate proliferation and growth. [, , , ]
- Inflammatory Responses: PAR1 activation by this compound can contribute to inflammatory processes by modulating cytokine and chemokine production and influencing immune cell recruitment. [, , , , , ]
- Blood-Brain Barrier Integrity: this compound administration can impact blood-brain barrier permeability, particularly in the context of inflammation. []
Q5: What is the molecular formula and weight of this compound?
A5: As a peptide, this compound doesn't have a single, well-defined molecular formula or weight. Its composition can vary depending on factors like hydration and salt form.
Q6: Is there spectroscopic data available for this compound?
A6: Spectroscopic data like NMR or mass spectrometry confirming the peptide's identity and purity are likely generated during synthesis and characterization but are not routinely reported in the cited studies.
Q7: How do structural modifications of the this compound peptide affect its activity and selectivity?
A9: Studies using modified peptides have shown that alterations in the amino acid sequence can significantly impact this compound's activity and selectivity. For instance, replacing phenylalanine with serine at position 240 in PAR2 resulted in reduced sensitivity to trypsin and PAR2-activating peptides but increased sensitivity to this compound. [, ] This highlights the importance of specific amino acid residues in receptor binding and activation.
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including:
- Cultured Cell Lines: Human embryonic kidney (HEK) cells, rat kangaroo kidney (KNRK) cells, and gastric, pulmonary, and umbilical vein endothelial cells have been used to investigate PAR activation and downstream signaling. [, , , , , , , , , , , , , , ]
- Isolated Tissue Preparations: Studies have used isolated strips of rat aorta, gastric longitudinal muscle, and colon to examine the effects of this compound on smooth muscle contraction. [, , , , , , , ]
Q9: What in vivo models have been used to investigate the effects of this compound?
A9: Animal models, particularly rodents, have been instrumental in studying this compound's effects:
- Rodent Models of Inflammation: Mouse models of prostatitis and lung injury have been used to evaluate the role of PAR1 in inflammation and assess the potential of this compound as a therapeutic target. [, ]
- Rodent Models of Cardiovascular Disease: Studies have utilized rat models of hypertension to investigate the role of PAR1 in blood pressure regulation and renal function. []
- Neonatal Rat Pups with Brain Injury: A model of germinal matrix hemorrhage in neonatal rat pups was used to investigate the effects of dabigatran (a thrombin inhibitor) and this compound on post-hemorrhagic hydrocephalus development. []
Q10: What are the potential therapeutic applications of this compound or PAR1 modulators?
A10: While this compound itself might not be a direct therapeutic candidate, its use as a research tool has unveiled PAR1 as a potential target for various conditions:
- Inflammatory Disorders: Modulating PAR1 activity could offer therapeutic benefits in inflammatory diseases like pulmonary fibrosis, glomerulonephritis, and prostatitis. [, , , ]
- Cardiovascular Diseases: Targeting PAR1 might hold promise for managing hypertension and other cardiovascular complications. [, , ]
- Cancer: Given PAR1's role in tumorigenesis, invasion, and multidrug resistance, targeting this receptor could offer novel therapeutic avenues. [, ]
Q11: What are the future directions for research on this compound and PAR1?
A11: Future research avenues could focus on:
- Deciphering the complexities of biased signaling: Understanding how different agonists, including this compound, induce distinct PAR1 signaling outcomes could lead to more targeted therapies. []
- Developing more selective and potent PAR1 modulators: Creating compounds with improved pharmacokinetic properties and reduced off-target effects is crucial for clinical translation. [, ]
- Exploring combination therapies: Combining PAR1 modulation with existing treatments could enhance efficacy and overcome limitations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)








